![molecular formula C12H10BrN3O3 B6983155 3-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B6983155.png)
3-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one is a complex organic compound characterized by its bromophenyl and oxadiazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting with the formation of the oxadiazole ring followed by the introduction of the bromophenyl group and subsequent reactions to form the oxazolidinone ring. Common reagents and solvents used in these reactions include bromine, hydrazine, and various organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the bromophenyl group to a more oxidized form.
Reduction: : Reduction of the oxadiazole ring or other functional groups.
Substitution: : Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Reagents such as hydrogen peroxide, sodium borohydride, and various halogenating agents are commonly used in these reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different biological or chemical properties.
Aplicaciones Científicas De Investigación
Chemistry and Biology
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine
In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the development of new drugs targeting specific diseases.
Industry
In industry, this compound and its derivatives can be used in the production of advanced materials, such as liquid crystals and polymers, which have applications in electronics and other high-tech industries.
Mecanismo De Acción
The mechanism by which 3-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as inhibition of enzyme activity or modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one include:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Various indole derivatives
Propiedades
IUPAC Name |
3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c13-9-3-1-2-8(6-9)11-14-10(19-15-11)7-16-4-5-18-12(16)17/h1-3,6H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTGCSHLHUYKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
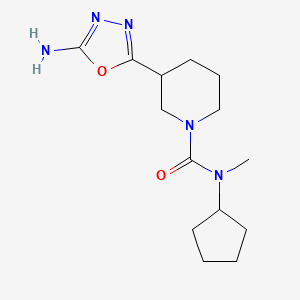
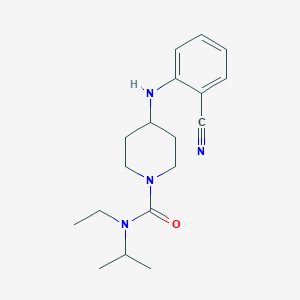
![3-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-1-ethyl-1-propan-2-ylurea](/img/structure/B6983088.png)
![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6983089.png)
![6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile](/img/structure/B6983092.png)
![N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B6983101.png)
![5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6983104.png)
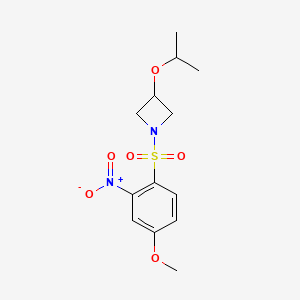
![3-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6983116.png)
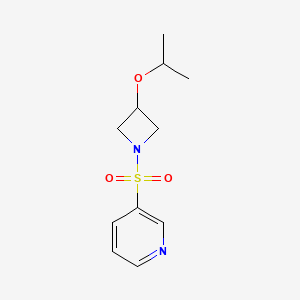
![5-(1-Cyclopentylazetidin-2-yl)-3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-1,2,4-oxadiazole](/img/structure/B6983138.png)
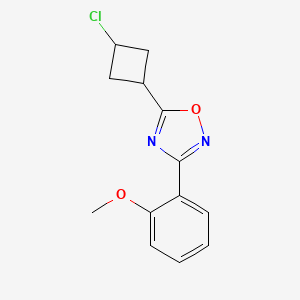
![Methyl 3-[[5-(2-methylidenecyclopropyl)-1,2,4-oxadiazol-3-yl]methoxy]benzoate](/img/structure/B6983157.png)
![3-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B6983169.png)
